

# Curdlan-Based Films for Biodegradable Food Packaging: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Curdlan**

Cat. No.: **B1160675**

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## Introduction

The escalating environmental concerns associated with non-biodegradable petroleum-based plastics have spurred significant research into sustainable alternatives, particularly for food packaging applications.<sup>[1]</sup> **Curdlan**, a neutral, water-insoluble microbial polysaccharide composed of  $\beta$ -(1,3)-glucan, has emerged as a promising candidate for fabricating biodegradable films.<sup>[2][3]</sup> Produced by microorganisms like *Alcaligenes faecalis*, **curdlan** is non-toxic, edible, and possesses excellent film-forming properties.<sup>[1][2]</sup> These characteristics, combined with its inherent biodegradability, make it an attractive biopolymer for developing eco-friendly food packaging solutions.<sup>[4][5]</sup>

This document provides detailed application notes and experimental protocols for the preparation and characterization of **curdlan**-based films. It is intended to serve as a comprehensive guide for researchers and scientists exploring the potential of **curdlan** in sustainable food packaging.

## Data Presentation: Properties of Curdlan-Based Films

The functional properties of **curdlan**-based films, including their mechanical strength, barrier to gases and water vapor, and water solubility, are critical for their application in food packaging.

These properties are often tailored by blending **curdlan** with other biopolymers or by incorporating plasticizers.

## Mechanical Properties

The mechanical integrity of packaging films is crucial to withstand the rigors of handling and transportation. The tensile strength (TS) and elongation at break (EAB) are key indicators of a film's strength and flexibility, respectively.

Film Composition	Tensile Strength (TS) (MPa)	Elongation at Break (EAB) (%)	Reference
Pure Curdlan	28.3	5.39	[3][6]
Curdlan with 50% Glycerol	~15	>30	[7]
Curdlan with Ethylene Glycol	~12	~20	[6]
Curdlan with Propylene Glycol	~18	~15	[6]
Curdlan with Xylitol	~20	~10	[6]
Curdlan with Sorbitol	~22	~8	[6]
Curdlan with Polyethylene Glycol	~25	~7	[6]
Methyl Cellulose/Curdlan (5:5)	~28	>10	[1]
Xanthan/Curdlan (5:5)	28.13	-	[8]
Xanthan/Curdlan/Gelatin (20:20:60)	38.22	18.92	[9]
Curdlan/Nanocellulose	38.6	40	[10]
Curdlan/Bacterial Cellulose/Cinnamon Essential Oil	Improved compared to pure curdlan	Improved compared to pure curdlan	[11]

## Barrier and Other Properties

The ability of a film to prevent the transmission of water vapor and oxygen is vital for extending the shelf life of packaged foods. Water solubility is also a key parameter, indicating the film's resistance to moisture.

Film Composition	Water Vapor Permeability (WVP) (g·m/m <sup>2</sup> ·s·Pa x 10 <sup>-11</sup> )	Oxygen Permeability (OP)	Water Solubility (WS) (%)	Reference
Pure Curdlan	-	Good barrier properties	Low	[3]
Curdlan with Glycerol (50%)	Increased with glycerol content	-	-	[7]
Curdlan with Polyethylene Glycol	-	-	18.75	[8][12]
Methyl Cellulose/Curdlan (5:5)	Lower than pure MC film	Improved with increasing curdlan	Decreased with increasing curdlan	[1][3]
Hydroxypropyl starch/Curdlan (7:3)	-	-	Reduced by 11.72% vs pure HPS	[13]

## Experimental Protocols

### Preparation of Curdlan-Based Films (Solution Casting Method)

This protocol describes a general method for preparing **curdlan**-based films using the solution casting technique. Modifications for incorporating plasticizers or blending with other polymers are also included.

#### Materials:

- **Curdlan** powder
- Sodium hydroxide (NaOH)

- Hydrochloric acid (HCl)
- Plasticizer (e.g., glycerol, sorbitol) (optional)
- Co-polymer (e.g., methyl cellulose, xanthan gum) (optional)
- Deionized water
- Petri dishes or casting plates

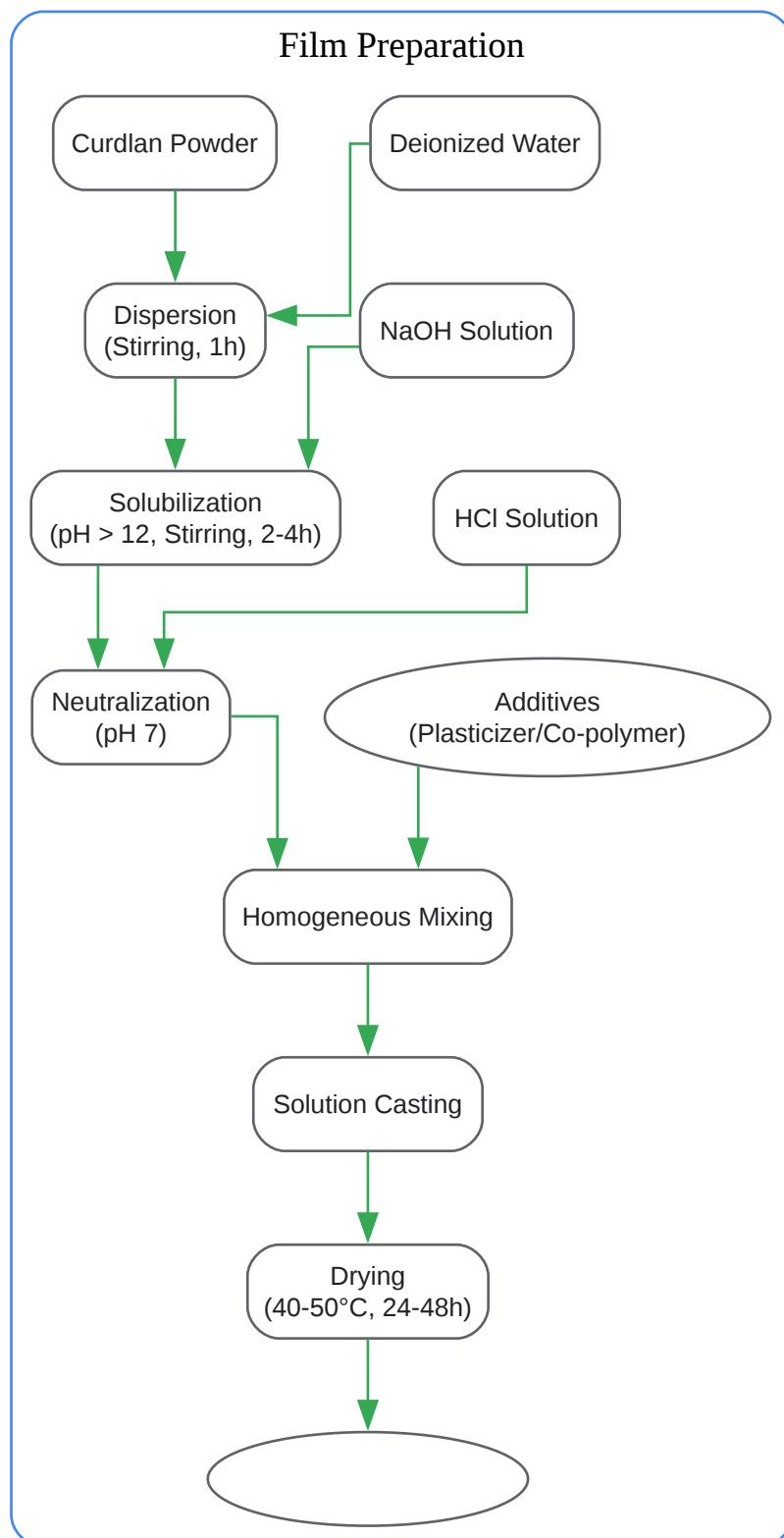
Equipment:

- Magnetic stirrer with heating plate
- pH meter
- Drying oven or environmental chamber

Procedure:

- **Curdlan** Dispersion: Disperse a defined amount of **curdlan** powder (e.g., 2 g) in deionized water (e.g., 80 mL) under continuous stirring for approximately 1 hour at room temperature to obtain a uniform suspension.
- Solubilization: Add a concentrated NaOH solution (e.g., 1 M) dropwise to the **curdlan** suspension while stirring until the **curdlan** completely dissolves. The pH of the solution should be above 12.<sup>[2]</sup> Continue stirring for 2-4 hours to ensure complete dissolution.
- Neutralization: Neutralize the alkaline **curdlan** solution by slowly adding HCl (e.g., 1 M) until the pH reaches 7.0.<sup>[2]</sup> This step is crucial as it induces the formation of a film-forming solution.
- Incorporation of Additives (Optional):
  - Plasticizers: If a plasticizer is required, add it to the neutralized **curdlan** solution at a specific concentration (e.g., 30% w/w of **curdlan**) and stir for another hour to ensure homogeneous mixing.

- Polymer Blending: For blended films, prepare a separate solution of the second polymer (e.g., dissolve methyl cellulose in hot water and cool). Mix the two polymer solutions in the desired ratio and stir for 2-3 hours.
- Casting: Pour a specific volume of the final film-forming solution onto a level casting surface (e.g., a petri dish). The volume will determine the final thickness of the film.
- Drying: Dry the cast solution in a drying oven or an environmental chamber at a controlled temperature and humidity (e.g., 40-50°C and 50% RH) for 24-48 hours, or until the film is completely dry and can be easily peeled from the casting surface.
- Conditioning: Store the peeled films in a desiccator with a controlled relative humidity for at least 48 hours before characterization to ensure moisture content equilibrium.



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Caption: Workflow for the preparation of **curdlan**-based films.

## Characterization of Curdlan-Based Films

This protocol is based on the ASTM D882 standard for determining the tensile properties of thin plastic sheeting.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

### Equipment:

- Universal Testing Machine (UTM) with a suitable load cell (e.g., 500 N)
- Grips suitable for thin films
- Micrometer for thickness measurement

### Procedure:

- Sample Preparation: Cut the conditioned films into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length).
- Thickness Measurement: Measure the thickness of each strip at five different points using a micrometer and calculate the average.
- Testing:
  - Set the initial grip separation on the UTM (e.g., 50 mm).
  - Mount the film strip in the grips, ensuring it is vertically aligned and not slipping.
  - Set the crosshead speed (e.g., 5 mm/min).
  - Start the test and record the force-elongation curve until the film breaks.
- Data Analysis: From the stress-strain curve, calculate the Tensile Strength (TS) as the maximum stress before rupture and the Elongation at Break (EAB) as the percentage change in length at the point of rupture.

This protocol follows the principles of the ASTM E96/E96M standard (gravimetric method).[\[11\]](#)[\[19\]](#)[\[20\]](#)

### Equipment:

- Permeability cups
- Desiccant (e.g., anhydrous calcium chloride)
- Environmental chamber with controlled temperature and humidity
- Analytical balance

**Procedure:**

- Sample Preparation: Cut circular film samples to fit the opening of the permeability cups.
- Cup Preparation: Place a desiccant inside the permeability cup to create a 0% relative humidity (RH) environment.
- Assembly: Mount the film sample over the cup opening, ensuring an airtight seal.
- Testing: Place the assembled cups in an environmental chamber with a constant high relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
- Measurement: Weigh the cups at regular intervals over a period of time (e.g., every 1-2 hours for 24 hours). The weight gain of the cup is due to water vapor transmission through the film.
- Calculation: Calculate the WVP using the steady-state weight gain per unit of time, film area, and the water vapor pressure difference across the film.

This protocol is based on the ASTM D3985 standard using a coulometric sensor.[\[1\]](#)[\[4\]](#)[\[21\]](#)[\[22\]](#)

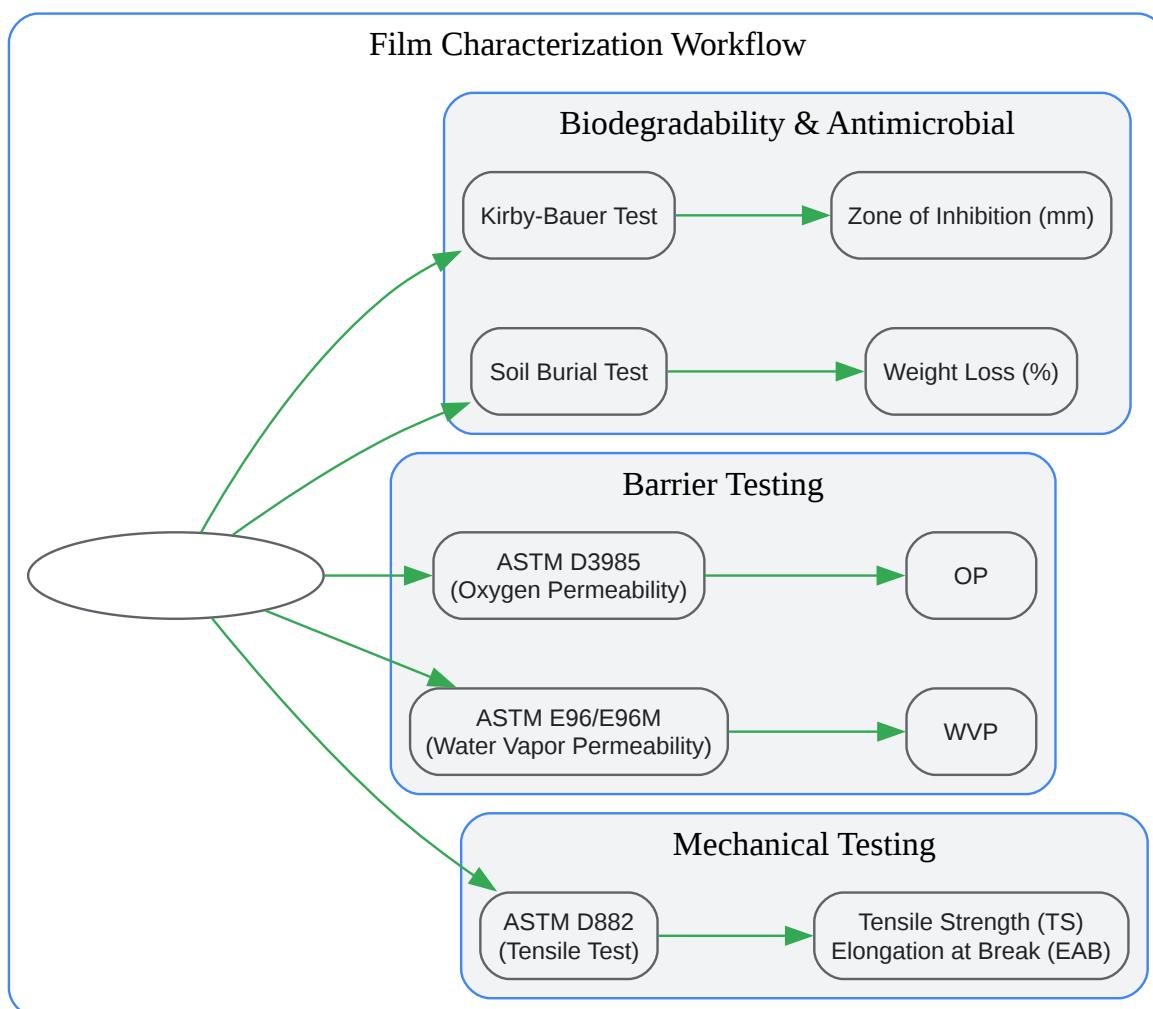
**Equipment:**

- Oxygen transmission rate (OTR) testing instrument (e.g., MOCON OX-TRAN)

**Procedure:**

- Sample Preparation: Cut film samples to the size required by the instrument's diffusion cell.

- Mounting: Place the film sample in the diffusion cell, separating a chamber with 100% oxygen from a chamber with an oxygen-free carrier gas (e.g., nitrogen).
- Testing: The instrument measures the amount of oxygen that permeates through the film and is transported by the carrier gas to a coulometric sensor. The test is conducted under controlled temperature and humidity.
- Data Analysis: The instrument software calculates the oxygen transmission rate (OTR), which is then typically normalized for film thickness to report the oxygen permeability (OP).



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- To cite this document: BenchChem. [Curdlan-Based Films for Biodegradable Food Packaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1160675#curdlan-based-films-for-biodegradable-food-packaging>]

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